molecular formula C9H14BN3O2 B14139488 6-(Piperidin-1-yl)pyrazine-2-boronic acid CAS No. 1309982-47-5

6-(Piperidin-1-yl)pyrazine-2-boronic acid

Cat. No.: B14139488
CAS No.: 1309982-47-5
M. Wt: 207.04 g/mol
InChI Key: LWBTYTWODWZWKV-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrazine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of halogenated pyrazines using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The piperidine moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-1-yl)pyrazine-2-boronic acid is unique due to its combination of a pyrazine ring and a piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic organic chemistry .

Properties

CAS No.

1309982-47-5

Molecular Formula

C9H14BN3O2

Molecular Weight

207.04 g/mol

IUPAC Name

(6-piperidin-1-ylpyrazin-2-yl)boronic acid

InChI

InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2

InChI Key

LWBTYTWODWZWKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=N1)N2CCCCC2)(O)O

Origin of Product

United States

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